4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane

Boiling Point Distillation Purity Analysis

4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane (CAS 2244086-26-6) is a highly fluorinated dibromoalkane with the molecular formula C6H3Br2F9 and a molecular weight of 405.88 g/mol. It belongs to the class of halogenated hydrocarbons and is characterized by a branched carbon backbone featuring a trifluoromethyl (-CF3) substituent and two reactive bromine termini.

Molecular Formula C6H3Br2F9
Molecular Weight 405.88 g/mol
Cat. No. B12061861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane
Molecular FormulaC6H3Br2F9
Molecular Weight405.88 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br)Br
InChIInChI=1S/C6H3Br2F9/c7-1-2(8)3(9,5(12,13)14)4(10,11)6(15,16)17/h2H,1H2
InChIKeyVLFYBSVEZRHACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane: A Specialized Fluorinated Building Block for Scientific Procurement


4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane (CAS 2244086-26-6) is a highly fluorinated dibromoalkane with the molecular formula C6H3Br2F9 and a molecular weight of 405.88 g/mol . It belongs to the class of halogenated hydrocarbons and is characterized by a branched carbon backbone featuring a trifluoromethyl (-CF3) substituent and two reactive bromine termini . This compound is distinct from its closest linear isomer, 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9), due to the strategic placement of fluorine atoms and the branched perfluoroalkyl chain, which imparts different physical properties and reactivity profiles critical for advanced organic synthesis and materials science research .

Why Generic Substitution of 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane Fails in Research Applications


In-class compounds with similar molecular formulas (e.g., C6H3Br2F9 isomers) cannot be simply interchanged due to the profound impact of structural isomerism on key physicochemical properties and subsequent reactivity . The nonafluorohexane isomer (CAS 236736-19-9) exhibits a boiling point of 56°C (at 17 mmHg), while the target compound has a significantly higher boiling point of 152-153°C . This difference is a direct consequence of the target compound's branched architecture and trifluoromethyl group positioning, which alters intermolecular forces, density (1.994 vs. 2.048 g/cm³ for the isomer), and refractive index . Such variations directly affect distillation purification parameters, solvent compatibility, and reaction kinetics, making uncontrolled substitution a source of experimental irreproducibility.

Quantitative Evidence Guide for Procuring 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane Over Structurally Similar Analogs


Atmospheric Pressure Boiling Point: A Key Differentiator from the Linear Nonafluorohexane Isomer

The target compound's boiling point of 152-153°C (atmospheric pressure) is significantly higher than the experimental boiling point of its linear isomer, 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS 236736-19-9), which is 56°C at 17 mmHg . Although the pressure conditions differ, the target compound's substantially higher boiling point is consistent with a branched, more compact molecular structure that enhances intermolecular interactions. This property is critical for applications requiring higher thermal stability or specific solvent removal conditions.

Boiling Point Distillation Purity Analysis

Liquid Density as a Purity and Handling Indicator Against Linear Isomers

The predicted density of the target compound is 1.994 g/cm³ , compared to the experimentally measured density of 2.048 g/cm³ for its linear isomer 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane . This 2.6% lower density is a direct consequence of the branched architecture versus the linear perfluoroalkyl chain. In procurement, this difference serves as a rapid identity and purity check, where a deviation from the expected value can indicate isomer contamination or solvent residue.

Density Quality Control Formulation

Branched Perfluoroalkyl Backbone: Solubility and Reactivity Contrasts with α,ω-Dibromoperfluoroalkanes

As a branched perfluoroalkyl dibromide, the target compound offers distinct reactivity compared to linear α,ω-dibromoperfluoroalkanes. The presence of a trifluoromethyl branch adjacent to the reaction center introduces steric hindrance that can modulate nucleophilic substitution rates [1]. While direct kinetic data is unavailable for this specific compound, the class-level inference from photochemical telomerization studies indicates that branched perfluoroalkyl bromides produce different telomer distributions than linear analogs [1]. In contrast, a linear comparator like 1,6-dibromododecafluorohexane (boiling point ~150°C) lacks this branching, resulting in different reactivity profiles for coupling reactions.

Reactivity Solubility Telomerization

Optimal Application Scenarios for 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane Based on Quantitative Evidence


High-Temperature Fluorinated Building Block Synthesis

The target compound's elevated boiling point (152-153°C) makes it particularly suitable for reactions requiring prolonged heating without solvent loss. It serves as a precursor for synthesizing trifluoromethylated olefins or perfluoroalkyl-substituted heterocycles at temperatures that would volatilize lower-boiling analogs like 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (56°C at 17 mmHg) .

Density-Based Quality Assurance in Procurement Workflows

Procurement and analytical laboratories can leverage the distinct density of 1.994 g/cm³ versus the 2.048 g/cm³ of the linear isomer as a rapid, non-destructive identity confirmation test. This ensures that the branched isomer is received, mitigating the risk of structural mis-assignment in subsequent sensitive reactions.

Synthesis of Sterically Demanding Perfluoroalkyl Architectures

The branched carbon backbone, featuring a trifluoromethyl group directly on the main chain, provides increased steric bulk compared to linear α,ω-dibromoperfluoroalkanes [1]. This structural feature can be exploited to control regioselectivity in nucleophilic substitution or elimination reactions, potentially leading to novel fluorinated intermediates with unique conformational properties for materials science.

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